molecular formula C26H18O7 B11637232 3,3'-((2-methoxyphenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) CAS No. 10172-73-3

3,3'-((2-methoxyphenyl)methylene)bis(4-hydroxy-2H-chromen-2-one)

Cat. No.: B11637232
CAS No.: 10172-73-3
M. Wt: 442.4 g/mol
InChI Key: AGVFKBGSCZJNOY-UHFFFAOYSA-N
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Description

4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(2-methoxyphenyl)methyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes two chromen-2-one moieties and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(2-methoxyphenyl)methyl]-2H-chromen-2-one can be achieved through a multi-step process. One common method involves the reaction of 4-hydroxycoumarin with an appropriate aldehyde and a methoxyphenyl derivative under reflux conditions in methanol . The reaction typically requires the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(2-methoxyphenyl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine and nitric acid are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted coumarins and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(2-methoxyphenyl)methyl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in cancer therapy and as an antimicrobial agent.

    Industry: Utilized in the development of fluorescent dyes and sensors

Mechanism of Action

The mechanism of action of 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(2-methoxyphenyl)methyl]-2H-chromen-2-one involves its interaction with various molecular targets. The compound can inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects. It also exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(2-methoxyphenyl)methyl]-2H-chromen-2-one is unique due to its dual chromen-2-one structure and the presence of a methoxyphenyl group, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

10172-73-3

Molecular Formula

C26H18O7

Molecular Weight

442.4 g/mol

IUPAC Name

4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-(2-methoxyphenyl)methyl]chromen-2-one

InChI

InChI=1S/C26H18O7/c1-31-17-11-5-2-8-14(17)20(21-23(27)15-9-3-6-12-18(15)32-25(21)29)22-24(28)16-10-4-7-13-19(16)33-26(22)30/h2-13,20,27-28H,1H3

InChI Key

AGVFKBGSCZJNOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O

Origin of Product

United States

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